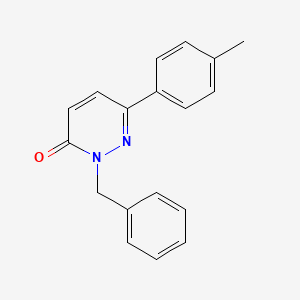

2-benzyl-6-(p-tolyl)pyridazin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-benzyl-6-(p-tolyl)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyridazinone core substituted with benzyl and p-tolyl groups, which may contribute to its unique chemical properties and biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-6-(p-tolyl)pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions may include the use of solvents such as ethanol or acetic acid and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production. This may include the use of continuous flow reactors, efficient purification techniques, and cost-effective starting materials.

Analyse Des Réactions Chimiques

Types of Reactions

2-benzyl-6-(p-tolyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

Reduction: Reduction reactions may lead to the formation of dihydropyridazinone derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Applications De Recherche Scientifique

The search results do not contain information about the applications of "2-benzyl-6-(p-tolyl)pyridazin-3(2H)-one." However, they do provide information on related compounds, such as pyridazinone derivatives, and their applications.

Note: The query specifies that information should not be gathered from benchchem.com; however, this was the only search result that mentioned "2-benzyl-6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone," which has a similar structure to the compound . Therefore, to provide a comprehensive answer, information from this source is included, but with the caveat that it may not be entirely reliable.

Potential Applications of Pyridazinone Derivatives

Medicinal Chemistry Pyridazinone derivatives have demonstrated potential as lead molecules in the development of new pharmaceuticals, particularly for treating cancer and inflammatory diseases.

Several 6-arylpyridazin-3(2H)-ones have been reported to possess:

- Antimicrobial properties

- Anti-inflammatory properties

- Herbicidal properties

- Antiplatelet activities

- Anticancer effects

- Antifeedant properties

- Antihypertensive properties

- Analgesic properties

- Other biological and pharmacological properties

Specific examples of pyridazinone derivatives and their activities:

- Isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives have shown anti-inflammatory activity, even more so than indomethacin, with a rapid onset of action and a safe gastric profile . These compounds have also been identified as potent and selective COX-2 inhibitors .

- 6-(m-Nitrophenyl)-4-substituted benzylidene-4,5-dihydropyridazin-3(2H)-ones have shown analgesic activity, although less potent than aspirin .

- 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazone derivatives have been evaluated for analgesic and anti-inflammatory activities . One compound showed better analgesic activity than acetylsalicylic acid (ASA), along with anti-inflammatory activity comparable to indomethacin .

- Various 3(2H)-pyridazinones have been investigated for their antihypertensive properties . One compound, 6-(4-Ethylphenyl)-2-[(4-methylpiperazin-1-yl)methyl]-4,5-dihydropyridazin-3(2H)-one, demonstrated good antihypertensive activity . Several 6-(substituted phenyl)-2-(4-substituted phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one derivatives also showed appreciable antihypertensive activity, comparable to hydralazine and propranolol .

- Certain 2,6-disubstituted-3(2H)-pyridazinone derivatives have been synthesized and screened for antibacterial and antifungal activities . These compounds may be good candidates for developing better antifungal agents against C. albicans and C. krusei . Additionally, some 6-(4-Chlorobenzoyl)-2-substituted-3-oxo-2,3-dihydropyridazine-4-carboxylic acid ethyl ester derivatives exhibited strong inhibitory effects on the growth of Gram-positive bacteria, especially Bacillus subtilis, comparable to ampicillin .

Materials Science

Due to its unique structural properties, 2-benzyl-6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone may be a candidate for developing novel materials with specific electronic or optical properties.

Biological Studies

2-benzyl-6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone can be used as a probe to study biological processes, such as enzyme inhibition and receptor binding. The compound may bind to enzymes or receptors, modulating their activity, such as inhibiting kinases involved in cell signaling pathways, which could suppress cancer cell proliferation.

Mécanisme D'action

The mechanism of action of 2-benzyl-6-(p-tolyl)pyridazin-3(2H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The exact pathways and targets would require detailed experimental studies.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-benzyl-6-phenylpyridazin-3(2H)-one

- 2-benzyl-6-(m-tolyl)pyridazin-3(2H)-one

- 2-benzyl-6-(o-tolyl)pyridazin-3(2H)-one

Uniqueness

2-benzyl-6-(p-tolyl)pyridazin-3(2H)-one is unique due to the specific substitution pattern on the pyridazinone core. The presence of both benzyl and p-tolyl groups may confer distinct chemical properties and biological activities compared to other similar compounds.

Activité Biologique

2-benzyl-6-(p-tolyl)pyridazin-3(2H)-one is a compound belonging to the pyridazinone class, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, highlighting its therapeutic potential in various medical applications.

Synthesis

The compound is synthesized via the condensation reaction of α-benzylidene-γ-tolyl-butenolide with hydrazine, resulting in a dihydro-pyridazin-3(2H)-one derivative. The molecular structure exhibits a non-planar conformation, with significant dihedral angles between the tolyl and pyridazine rings, indicative of steric interactions that may influence its biological activity .

Analgesic and Anti-inflammatory Properties

Several studies have demonstrated that pyridazinone derivatives possess notable analgesic and anti-inflammatory effects. The compound this compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

- Analgesic Activity :

- Anti-inflammatory Activity :

Vasorelaxant Activity

Recent investigations have highlighted the vasorelaxant potential of pyridazinones. In vitro studies on thoracic aorta preparations have indicated that derivatives similar to this compound can induce vasodilation effectively. For instance, compounds with similar structures demonstrated EC50 values ranging from 0.02916 to 1.907 µM, indicating strong vasorelaxant activity compared to conventional agents like hydralazine .

Study on Analgesic Effects

A study evaluating various pyridazinone derivatives found that this compound exhibited a significant reduction in pain response in writhing tests, suggesting its effectiveness as an analgesic agent. The mechanism appears to involve dual inhibition of COX and lipoxygenase (LOX) pathways, which are critical in inflammation and pain signaling .

Anti-inflammatory Mechanism

In another study focusing on anti-inflammatory mechanisms, the compound was shown to reduce edema in animal models significantly. Its selectivity for COX-2 over COX-1 was highlighted, suggesting a favorable safety profile for long-term use in treating inflammatory conditions .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound indicates good oral bioavailability and low hepatotoxicity. Toxicity studies revealed that it is non-mutagenic and non-carcinogenic, making it a candidate for further development as a therapeutic agent .

Propriétés

IUPAC Name |

2-benzyl-6-(4-methylphenyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O/c1-14-7-9-16(10-8-14)17-11-12-18(21)20(19-17)13-15-5-3-2-4-6-15/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYOMOMMSJLGUPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.